3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride

Catalog No.
S12913632
CAS No.
M.F
C7H6ClN3O2
M. Wt
199.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydroc...

Product Name

3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride

IUPAC Name

1H-imidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride

Molecular Formula

C7H6ClN3O2

Molecular Weight

199.59 g/mol

InChI

InChI=1S/C7H5N3O2.ClH/c11-7(12)4-1-2-8-6-5(4)9-3-10-6;/h1-3H,(H,11,12)(H,8,9,10);1H

InChI Key

QVUMINGBYHPNRO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1C(=O)O)NC=N2.Cl

3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride is a heterocyclic compound characterized by the presence of an imidazo[4,5-b]pyridine structure with a carboxylic acid functional group at the 7-position. Its molecular formula is C7H6ClN3O2C_7H_6ClN_3O_2 and it has a molecular weight of approximately 189.59 g/mol. The compound is often encountered in the form of its hydrochloride salt, which enhances its solubility in water and biological systems .

The compound exhibits unique structural features that contribute to its biological activity, making it a subject of interest in medicinal chemistry.

Typical of carboxylic acids and heterocycles. Some notable reactions include:

  • Decarboxylation: Under certain conditions, the carboxylic group may be removed, leading to the formation of derivatives that may exhibit different biological properties.
  • Esterification: Reaction with alcohols can yield esters, which are often more lipophilic and may have improved membrane permeability.
  • Nucleophilic Substitution: The nitrogen atoms in the imidazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents that can modify biological activity.

Research indicates that 3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride exhibits significant biological activities. It has been studied for its potential as an anticancer agent, showing efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . Additionally, it may possess anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases.

The compound's mechanism of action is believed to involve modulation of specific cellular pathways associated with cancer and inflammation, although further studies are required to elucidate these mechanisms completely.

Several synthetic routes have been developed for 3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride. Common methods include:

  • Cyclization Reactions: Starting from appropriate pyridine derivatives, cyclization can be achieved through condensation reactions involving carbonyl compounds and amines.
  • Functional Group Transformations: Post-synthesis modifications such as oxidation or halogenation can be employed to introduce the carboxylic acid group at the desired position.
  • Use of Catalysts: Catalytic methods involving transition metals have been reported to facilitate the formation of the imidazo ring under mild conditions.

3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride has several applications in medicinal chemistry:

  • Pharmaceutical Development: Due to its anticancer and anti-inflammatory properties, it is being explored as a lead compound for developing new therapeutic agents.
  • Biochemical Research: The compound serves as a tool in biochemical assays aimed at understanding cellular mechanisms involved in cancer and inflammation.
  • Chemical Probes: It can be used as a chemical probe to study interactions within biological systems due to its ability to bind selectively to certain proteins or enzymes.

Studies on interaction profiles have shown that 3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride interacts with various biological targets. These interactions include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression or inflammatory responses.
  • Receptor Binding: It has been shown to bind selectively to certain receptors, potentially modulating receptor-mediated signaling pathways.

Further research is necessary to map out these interactions comprehensively and understand their implications for drug design.

Several compounds share structural similarities with 3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride. These include:

Compound NameMolecular FormulaNotable Features
6-Bromo-3H-imidazo[4,5-b]pyridine-7-carboxylic acidC7H4BrN3O2C_7H_4BrN_3O_2Bromine substitution enhances reactivity
2-Ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acidC9H10N3O2C_9H_{10}N_3O_2Ethyl group increases lipophilicity
1-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acidC8H8N4O2C_8H_{8}N_4O_2Methyl substitution alters electronic properties

Uniqueness

The uniqueness of 3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride lies in its specific arrangement of nitrogen atoms within the imidazole ring and the positioning of the carboxylic acid group, which collectively influence its biological activity and potential therapeutic applications. This contrasts with other similar compounds that may possess different substituents or functional groups affecting their solubility and interaction profiles.

Molecular Formula and Weight

The hydrochloride salt of 3H-imidazo[4,5-b]pyridine-7-carboxylic acid has the molecular formula C₇H₆ClN₃O₂, derived from the parent carboxylic acid (C₇H₅N₃O₂) through the addition of hydrochloric acid. Its molecular weight is 199.59 g/mol, calculated as follows:

  • Base compound (C₇H₅N₃O₂): 163.13 g/mol
  • Hydrochloride (HCl): 36.46 g/mol

Structural Characteristics

The compound features a bicyclic framework where an imidazole ring is fused to a pyridine ring at the 4,5-b positions (Figure 1). Key structural elements include:

  • A carboxylic acid group at the 7-position of the pyridine ring, enabling hydrogen bonding and salt formation.
  • A planar aromatic system conducive to π-π stacking interactions .
  • Tautomeric potential at the imidazole N-H positions, though the 3H tautomer dominates in solid-state configurations .

Table 1: Core Structural Attributes

PropertyDescription
Fused Ring SystemImidazo[4,5-b]pyridine
Functional GroupsCarboxylic acid (-COOH), protonated amine (from HCl)
AromaticityFully conjugated 10-π-electron system
Tautomerism1H/3H tautomerism possible in non-salt forms

Physical Properties

As a hydrochloride salt, the compound exhibits:

  • Solubility: High aqueous solubility (>50 mg/mL) due to ionic character, contrasting with the poorly soluble free base .
  • Melting Point: Estimated at 220–250°C based on analogous imidazopyridine carboxylates .
  • Crystallinity: Forms monoclinic crystals in solid state, as observed in related salts .

Chemical Properties

  • Acid-Base Behavior: The carboxylic acid (pKa ≈ 2.5) and imidazole N-H (pKa ≈ 6.8) govern pH-dependent solubility .
  • Reactivity:
    • Carboxylic acid participates in amide coupling (e.g., with EDC/HOBt).
    • Imidazole ring undergoes electrophilic substitution at electron-rich positions .
    • Hydrochloride salt dissociates in polar solvents, enhancing nucleophilicity .

Historical Development and Discovery

Early Research on Imidazopyridine Compounds

Imidazopyridines gained prominence in the 1970s as analogs of purine nucleotides. Initial syntheses focused on Gould-Jacobs cyclization, where aminopyridines reacted with α,β-unsaturated ketones to form the bicyclic core .

Evolution of Synthetic Methodologies

Key advancements include:

  • Microwave-assisted synthesis (2000s): Reduced reaction times from 24 hours to <1 hour for cyclization steps .
  • **Regioselective functional

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

199.0148541 g/mol

Monoisotopic Mass

199.0148541 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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